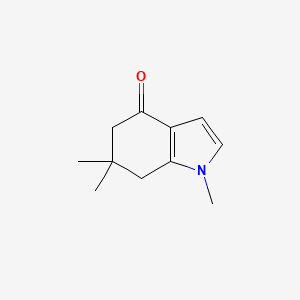
1,6,6-Trimethyl-5,7-dihydroindol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one is a heterocyclic compound with the molecular formula C11H15NO. It is a derivative of indole, characterized by the presence of a tetrahydroindole core with three methyl groups attached at positions 1 and 6. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one can be synthesized through various methods. One common approach involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another method includes a three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as the presence of nucleophilic reagents and microwave irradiation to achieve optimal yields .
Industrial Production Methods
In industrial settings, the production of 1,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one may involve the use of catalytic hydrogenation and isomerization processes. For example, the hydrogenation of resorcinol in the presence of potassium hydroxide and nickel catalysts can lead to the formation of intermediate compounds, which are then cyclized to produce the desired indole derivative .
Análisis De Reacciones Químicas
Types of Reactions
1,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives .
Aplicaciones Científicas De Investigación
1,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act as inhibitors of certain enzymes, such as sirtuins and guanylate cyclase, by binding to their active sites and modulating their activity . The nonplanar structure of the cyclohexene moiety in the indole derivative promotes optimal binding to enzyme active sites, enhancing its biological efficacy .
Comparación Con Compuestos Similares
Similar Compounds
1,5,6,7-Tetrahydro-4H-indol-4-one: A closely related compound with similar structural features but lacking the methyl groups at positions 1 and 6.
6-Hydroxy-4,4,7a-trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one: Another heterocyclic compound with a similar core structure but different functional groups.
Phenanthro[1,2-b]furan-10,11-dione: A compound with a fused ring system similar to that of indole derivatives.
Uniqueness
1,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable scaffold in drug design .
Propiedades
Número CAS |
20955-76-4 |
|---|---|
Fórmula molecular |
C11H15NO |
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
1,6,6-trimethyl-5,7-dihydroindol-4-one |
InChI |
InChI=1S/C11H15NO/c1-11(2)6-9-8(10(13)7-11)4-5-12(9)3/h4-5H,6-7H2,1-3H3 |
Clave InChI |
XERXNLCMWZDYTI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C=CN2C)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


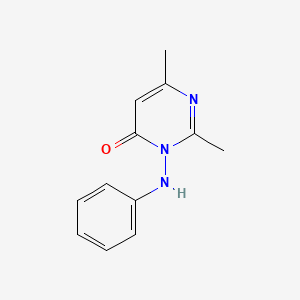
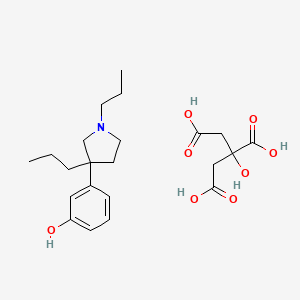
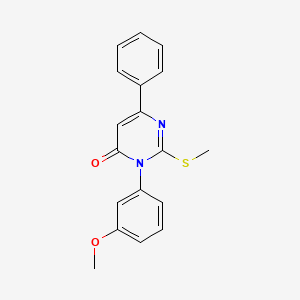
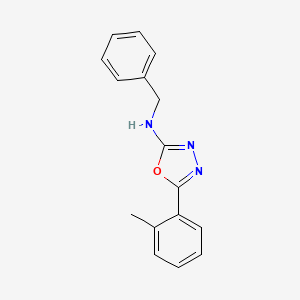
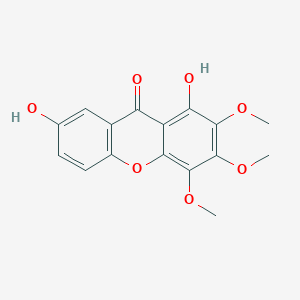
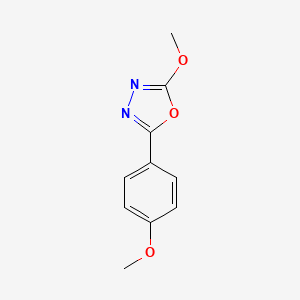

![5,5'-Diphenyl-[3,3'-bifuran]-2,2'(3H,3'H)-dione](/img/structure/B15212458.png)
![1-Butanone, 3-methyl-1-[5-methyl-3,6-bis(1-methylpropyl)pyrazinyl]-](/img/structure/B15212460.png)
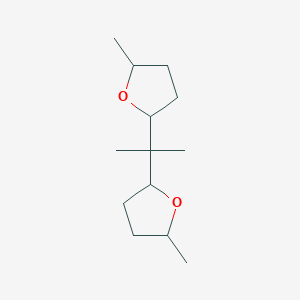
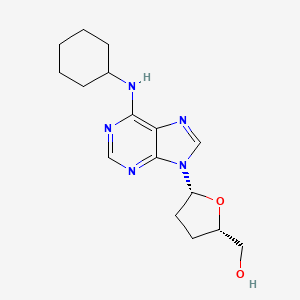
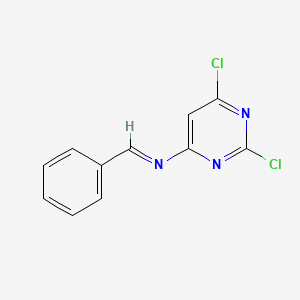
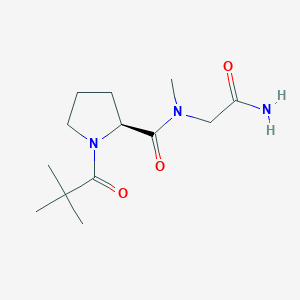
![(6R,6aS,8R,10S,10aR)-2-Hydroxy-6,6a,8,10-tetramethyl-5,6,6a,7,8,9,10,10a-octahydrobenzo[h]isoquinolin-1(2H)-one](/img/structure/B15212500.png)
